Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. [] It demonstrated strong inhibition of adenosine diphosphate (ADP)-induced platelet aggregation in vitro and exhibited antiplatelet and antithrombotic effects in vivo. [] This compound advanced to preclinical development as a potential alternative to clopidogrel, a widely used antiplatelet medication. []
Compound Description: This compound is highlighted for its therapeutic potential in addressing disorders of the central nervous system (CNS), inflammation, pain, and neovascularization. [, ] Specific CNS disorders mentioned include Alzheimer's disease, mania, and attention deficit disorders. []
Compound Description: AP24534 is identified as a potent, orally active inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase. [] It demonstrates significant activity against both native BCR-ABL and the T315I gatekeeper mutant, a mutation associated with resistance to existing leukemia therapies. [] In preclinical studies, AP24534 showed promising results in inhibiting the proliferation of BCR-ABL-expressing cells and prolonging the survival of mice with BCR-ABL(T315I)-positive leukemia. []
Compound Description: AZD5305 functions as a potent and highly selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), exhibiting a specific mechanism of action known as PARP1-DNA trapping. [] This compound demonstrated significant efficacy in preclinical models of homologous recombination repair-deficient tumors, particularly those with BRCA mutations. [] Notably, AZD5305 displays high selectivity for PARP1 over other PARP family members, potentially mitigating the hematological toxicities observed with less selective PARP inhibitors. []
Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), an enzyme involved in cholesterol esterification. [] This compound displays significant selectivity for ACAT-1 over ACAT-2 and demonstrates excellent oral absorption in preclinical models. [] K-604's favorable pharmacological profile and safety data have led to its selection as a clinical candidate for treating diseases associated with ACAT-1 overexpression. []
Compound Description: AMG 487 is an orally bioavailable antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). [] While demonstrating potency and selectivity for this target, AMG 487 exhibits dose- and time-dependent pharmacokinetics in humans. [] This pharmacokinetic behavior is attributed to the formation of an inhibitory metabolite that affects the clearance of AMG 487 through mechanism-based inhibition of cytochrome P450 3A (CYP3A). []
Compound Description: AZD4205 functions as a potent and selective inhibitor of Janus kinase 1 (JAK1), a tyrosine kinase involved in cytokine signaling pathways. [] Dysregulation of JAK/STAT pathways is implicated in various diseases, including cancer. [] AZD4205 demonstrated promising preclinical activity by enhancing the antitumor effects of osimertinib, an approved EGFR inhibitor, in non-small cell lung cancer models. []
Compound Description: This compound acts as a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinases. [, ] It shows promise in treating various conditions, including hypertension, hypertension-induced diseases, and seminomas. [, , ] Research suggests its potential use in combination therapies with anti-hypertensive agents, aldosterone antagonists, aldosterone synthesis inhibitors, and/or angiotensin receptor blockers. [] Different salt forms of this compound, including tartrate, hydrochloride, citrate, and others, have been investigated for their pharmaceutical properties. [, ]
Compound Description: This compound exists in various crystalline forms, including a dihydrate form of its hydrochloride salt. [] These different forms might exhibit distinct physicochemical properties relevant to pharmaceutical development. [] Several salt forms, including hydrochloride, monophosphate, diphosphate, sulfate, methanesulfonate, ethanesulfonate, benzenesulfonate, and p-toluenesulfonate, have been explored, highlighting efforts to optimize its pharmaceutical properties. []
Compound Description: This compound acts as a highly selective inhibitor of FLT3, a receptor tyrosine kinase primarily expressed in hematopoietic stem cells. [] It displays potent inhibitory activity against both wild-type FLT3 and the constitutively active mutant FLT3-ITD, which is implicated in acute myeloid leukemia (AML). [] Notably, it exhibits excellent selectivity profiles against a panel of 36 other protein kinases, including c-Kit and FMS, indicating a favorable therapeutic window. []
Compound Description: BIO-7488 is a potent, selective, and centrally penetrant inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). [] IRAK4 plays a crucial role in the innate immune system's signaling pathways, regulating the production of pro-inflammatory cytokines. [] By inhibiting IRAK4, BIO-7488 holds therapeutic potential for treating neuroinflammatory conditions, including ischemic stroke and traumatic brain injury, by disrupting the inflammatory cascade triggered by damage-associated molecular patterns. []
Compound Description: This compound acts as a potent and orally bioavailable inhibitor of the glycine transporter 1 (GlyT1). [] GlyT1 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, in the central nervous system. [] Inhibition of GlyT1 by this compound leads to increased extracellular glycine levels, offering therapeutic potential for treating neurological and psychiatric disorders characterized by glycine dysregulation. [] Notably, it possesses a favorable central nervous system multiparameter optimization (CNS MPO) score, indicating good drug-likeness properties for CNS penetration. []
Compound Description: CPI-1205 is a highly potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the polycomb repressive complex 2 (PRC2). [] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3, leading to gene silencing. [] Dysregulation of PRC2 activity, often through EZH2 overexpression or mutations, is implicated in various cancers, making EZH2 an attractive target for anticancer therapies. [] CPI-1205 demonstrated robust antitumor activity in preclinical models, particularly in a xenograft model of Karpas-422 lymphoma. [] Due to its promising preclinical profile, CPI-1205 advanced to phase I clinical trials for B-cell lymphomas. []
Compound Description: This compound is a peripherally restricted antagonist of the cannabinoid receptor type 1 (CB1). [] Its restricted distribution to peripheral tissues stems from its physicochemical properties, particularly its high topological polar surface area (tPSA), which limits its ability to cross the blood-brain barrier. [] This peripherally restricted activity is advantageous in mitigating the central nervous system side effects, such as anxiety and depression, often associated with centrally acting CB1 antagonists. [] This compound demonstrated significant weight-loss efficacy in diet-induced obese mice, supporting its potential for treating obesity and related metabolic disorders. []
Compound Description: JHU75528 is a high-affinity ligand for the cannabinoid receptor type 1 (CB1) in the brain. [] It exhibits a favorable combination of higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716), a known CB1 antagonist, and AM281, a radioligand used in positron emission tomography (PET) imaging studies. [] These properties make JHU75528 a promising candidate for developing novel PET radioligands to study CB1 receptors in the brain. [] Its radiolabeled version, [11C]JHU75528, has been successfully synthesized and evaluated for its potential as a PET tracer. []
Compound Description: Similar to JHU75528, JHU75575 is a high-affinity ligand for the CB1 receptor in the brain, exhibiting potential for developing PET radioligands. [] It shares a similar structure with JHU75528, with a bromine atom replacing a chlorine atom, leading to subtle differences in their physicochemical properties and binding affinities. [] Like JHU75528, a radiolabeled version, [11C]JHU75575, has been synthesized and evaluated for its potential as a PET tracer. []
Compound Description: SR141716A is a well-known potent and selective antagonist of the CB1 receptor. [, ] It exhibits inverse agonist activity, meaning it reduces the CB1 receptor's basal activity. [] Studies revealed that SR141716A interacts with a specific lysine residue (Lys3.28) in the CB1 receptor, which is crucial for its inverse agonism. [] The interaction with Lys3.28 contributes to SR141716A's higher affinity for the inactive state of the CB1 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.